molecular formula C8H8O4 B8270273 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone CAS No. 29477-54-1

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone

Cat. No. B8270273
CAS RN: 29477-54-1
M. Wt: 168.15 g/mol
InChI Key: LNZSKFZHPHBUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017815B2

Procedure details

A 1 liter reactor equipped with a reflux condenser and magnetic stirring bar was charged under argon with 50.5 g of 4-chloroacetyl-catechol of a purity of ca. 99%, 500 ml of water, 28 g of sodium formate and 15.5 ml (˜19 g) of formic acid. The stirred mixture was heated under reflux (˜100° C.) for 22 hours. The solution was cooled to about 25° C. and acidified by addition of 36.6 g of conc. hydrochloric acid (37%) resulting in a pH of about 0.5. The mixture was extracted with ethyl acetate, once with 1 l then 3 times with 0.5 l each. The organic extracts have been back washed 3 times with 300 ml 10% brine. The combined organic phases were dried with sodium sulfate, filtered and evaporated at reduced pressure at 40° C. and dried at 45° C. at ˜0.5 mbar. This resulted in a light tan solid crystalline product of 44.63 g of 96.4% purity corresponding to a yield of 95.9%. Analyses showed this material to have a contamination of 0.12% sodium ions and 0.03% chloride ions.
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:6]=[C:7]([OH:12])[C:8](=[CH:10][CH:11]=1)[OH:9])=[O:4].C([O-])=[O:14].[Na+].Cl.[Na].[Cl-]>C(O)=O.O>[OH:14][CH2:2][C:3]([C:5]1[CH:6]=[C:7]([OH:12])[C:8](=[CH:10][CH:11]=1)[OH:9])=[O:4] |f:1.2,^1:17|

Inputs

Step One
Name
Quantity
50.5 g
Type
reactant
Smiles
ClCC(=O)C=1C=C(C(O)=CC1)O
Name
Quantity
28 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
15.5 mL
Type
solvent
Smiles
C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
36.6 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 liter reactor equipped with a reflux condenser and magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to about 25° C.
CUSTOM
Type
CUSTOM
Details
resulting in a pH of about 0.5
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate, once with 1 l
WASH
Type
WASH
Details
The organic extracts have been back washed 3 times with 300 ml 10% brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure at 40° C.
CUSTOM
Type
CUSTOM
Details
dried at 45° C. at ˜0.5 mbar
CUSTOM
Type
CUSTOM
Details
This resulted in a light tan solid crystalline product of 44.63 g of 96.4% purity corresponding to a yield of 95.9%

Outcomes

Product
Name
Type
Smiles
OCC(=O)C=1C=C(C(O)=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.